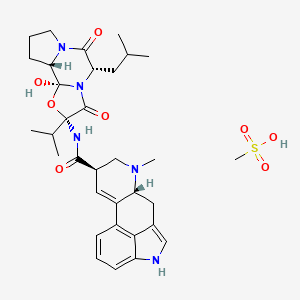

alpha-Ergocryptine mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2706-66-3 |

|---|---|

Formule moléculaire |

C33H45N5O8S |

Poids moléculaire |

671.8 g/mol |

Nom IUPAC |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1 |

Clé InChI |

LVANISFDPWIHDR-DRHOTACKSA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

SMILES canonique |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Synonymes |

alpha-ergocryptine ergocryptine ergocryptine citrate, (5'alpha)-isomer ergocryptine mesylate ergocryptine monomethanesulfonate, (5'alpha)-isomer ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocryptine phosphate, (5'alpha)-isomer ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer ergocryptine tartrate, (5'alpha)-isomer ergocryptine, (5'alpha(S),8alpha)-isomer ergocryptine, (5'alpha,8alpha)-isomer ergokryptin |

Origine du produit |

United States |

Historical and Scientific Context of Alpha-ergocryptine Mesylate Research

Origins and Isolation of Natural Ergot Alkaloids

Ergot alkaloids are complex nitrogen-containing molecules naturally produced by certain fungi. frontiersin.org Their discovery and isolation have been a focal point of chemical and medical research for over a century. wikipedia.org

The primary natural source of many significant ergot alkaloids, including the precursors to alpha-ergocryptine, is the fungus Claviceps purpurea. researchgate.netmdpi.com This fungus parasitizes various grasses and cereals, most notably rye, where it forms dark, hardened mycelial masses known as sclerotia or ergots. researchgate.netresearchgate.net These sclerotia, which replace the grain of the host plant, are a rich reservoir of diverse alkaloids, with concentrations reaching up to 2% of their dry mass. researchgate.net The production of these alkaloids is a key feature of the fungus's life cycle and is believed to play a role in protecting the fungus from consumption by animals. food.gov.uk

Historically, the consumption of grain contaminated with C. purpurea sclerotia led to devastating epidemics of ergotism, a condition characterized by severe vasoconstriction, gangrene, and convulsions. researchgate.netnih.gov However, by the 16th century, the uterotonic properties of ergot were recognized, marking the beginning of its transition from a dreaded poison to a source of valuable pharmaceuticals. wikipedia.orgmdpi.com The isolation of ergot alkaloids can be achieved through extraction from field-cultivated ergots or from saprophytic fermentation cultures of Claviceps species. nih.gov

The initial forays into the chemistry of ergot alkaloids in the early 20th century were challenging, with early isolates like "ergotoxine" later being identified as a mixture of several distinct alkaloids. nih.govnih.gov A major breakthrough came in 1918 when Arthur Stoll isolated the first chemically pure ergot alkaloid, ergotamine. wikipedia.orgnih.gov

Ergot alkaloids are broadly classified based on their chemical structure, which is derived from a tetracyclic ergoline ring system. google.comgoogle.com One of the major classes is the ergopeptines , or peptide alkaloids. These complex molecules consist of a lysergic acid moiety linked via an amide bond to a cyclic tripeptide structure. food.gov.ukresearchgate.net

Further classification of ergopeptines is based on the specific amino acids that constitute the tripeptide chain. wikipedia.org This structural variation gives rise to different groups of ergopeptines, such as the ergotamine, ergoxine, and ergotoxine groups. wikipedia.org Alpha-ergocryptine belongs to the ergotoxine group. wikipedia.org

A key characteristic of ergopeptines is their ability to exist as pairs of stereoisomers at the C8 position of the ergoline nucleus. unito.it The biologically active forms are the (R)-isomers (e.g., ergotamine), while their (S)-isomers, known as ergopeptinines (e.g., ergotaminine), are generally less active. unito.it This isomerism is a critical factor in both their biological activity and their chemical analysis. unito.it

Table 1: Classification of Major Ergot Alkaloid Groups

| Alkaloid Class | Structural Description | Examples |

| Clavines | Simpler ergoline derivatives, often precursors to more complex alkaloids. | Agroclavine, Chanoclavine |

| Lysergic Acid Amides | Amides of lysergic acid with simple amino alcohols. | Ergometrine (Ergonovine) |

| Ergopeptines | Lysergic acid linked to a cyclic tripeptide moiety. | Ergotamine, Ergocristine, Alpha-Ergocryptine |

Role of Claviceps purpurea in Ergot Alkaloid Production

Evolution of Alpha-Ergocryptine Studies within the Ergot Alkaloid Field

The study of alpha-ergocryptine evolved from the broader investigation of the "ergotoxine" complex, which was a mixture of ergocristine, ergocornine, and ergocryptine. researchgate.net

For a considerable time, ergocryptine was considered a single compound. nih.gov However, in 1967, the pioneering chemist Albert Hofmann demonstrated that naturally occurring ergocryptine is, in fact, a mixture of two distinct isomers: alpha-ergocryptine and beta-ergocryptine . wikipedia.org Any mention of ergocryptine in scientific literature prior to this discovery is now understood to refer to alpha-ergocryptine. nih.gov

The structural difference between the two isomers is subtle yet significant, residing in the peptide portion of the molecule. wikipedia.org The biosynthesis of the tripeptide side chain involves non-ribosomal peptide synthases (NRPS). wikipedia.org The variation arises from the incorporation of a different amino acid: alpha-ergocryptine contains leucine, while beta-ergocryptine incorporates isoleucine. wikipedia.orgdrugbank.com This substitution of a single amino acid results in a different positioning of a methyl group, thereby creating the two distinct isomers. wikipedia.org The ratio of these two isomers can vary depending on the source of the ergot. wikipedia.org

A pivotal development in the therapeutic application of ergot alkaloids was the advent of semisynthetic modification. Alpha-ergocryptine serves as a crucial starting material for the synthesis of bromocriptine (2-bromo-alpha-ergocryptine), a potent dopamine agonist with significant medical uses. nih.govwikipedia.orgdrugbank.com

The synthesis of bromocriptine is achieved through the bromination of alpha-ergocryptine. wikipedia.org This reaction selectively introduces a bromine atom at the C2 position of the indole ring of the ergoline nucleus. google.com Various methods for this bromination have been developed and patented over the years. Early methods utilized N-bromosuccinimide or N-bromophthalimide as the brominating agent in an inert solvent. google.comgoogle.comwikipedia.org Subsequent refinements to the process have aimed to improve yield and purity, employing reagents such as elemental bromine in the presence of a Lewis acid or a dimethylsulfoxide-hydrogen bromide mixture. google.comgoogle.com The resulting bromocriptine is then typically converted to its mesylate salt to improve its solubility and stability for pharmaceutical use. google.com

Table 2: Selected Patented Methods for the Bromination of Alpha-Ergocryptine

| Patent/Reference | Brominating Agent | Solvent/Conditions | Key Features |

| U.S. Patent 3,752,888 | N-bromosuccinimide or N-bromophthalimide | Inert solvent (e.g., dioxane) | Early method for producing bromocriptine. google.com |

| Canadian Patent CA1294956 | Elemental bromine | Chlorinated hydrocarbon/THF with a Lewis acid catalyst | High yield and purity at low temperatures. google.com |

| U.S. Patent 4,697,017 | Dimethylsulfoxide-hydrogen bromide mixture | Anhydrous conditions, room temperature | Rapid reaction time and selective bromination at the C2 position. google.com |

Discovery and Differentiation of Alpha- and Beta-Ergocryptine Isomers

Methodological Advancements in Ergoline Research

The progress in understanding and utilizing alpha-ergocryptine and other ergoline alkaloids has been heavily reliant on the development of sophisticated analytical and synthetic techniques. nih.govspkx.net.cn

Early research was hampered by the difficulty in separating the complex mixtures of alkaloids present in ergot. nih.gov The development of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) , revolutionized the field. researchgate.net HPLC methods, often coupled with fluorescence detection (FLD), allow for the effective separation and quantification of individual ergot alkaloids, including the challenging separation of the alpha- and beta-isomers of ergocryptine and their respective epimers. researchgate.netnih.gov Alkaline mobile phases are often preferred in HPLC to maintain the stability of the epimers and improve separation. frontiersin.org

More recently, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for ergot alkaloid analysis. mdpi.com This technique offers superior sensitivity and specificity, enabling the accurate detection and quantification of these compounds in complex matrices like food and feed. mdpi.comfood.gov.uk The development of techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation has further streamlined the analytical workflow. mdpi.com

In the realm of synthesis, new chemical methodologies have provided more efficient and rapid access to the core ergoline skeleton, facilitating the creation of novel analogues for biological screening. nih.govresearchgate.net These advancements continue to drive research into the therapeutic potential of both natural and semisynthetic ergoline compounds. nih.gov

Synthetic Chemistry and Derivatization of Alpha-ergocryptine Mesylate

Biosynthetic Pathways of Ergoline Precursors

Ergot alkaloids, including the precursors to alpha-ergocryptine, are complex nitrogen-containing natural products produced primarily by fungi of the phylum Ascomycota, such as various species of Claviceps. nih.govresearchgate.net The biosynthesis of these compounds begins with fundamental building blocks and proceeds through a shared series of enzymatic reactions to form the characteristic tetracyclic ergoline ring system. nih.govresearchgate.netresearchgate.net The essential precursors for the ergoline skeleton are the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (DMAPP). rsc.orgnih.govresearchgate.net

Enzymatic Prenylation of L-Tryptophan

The initial and rate-limiting step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan. rsc.orgnih.govnih.gov This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). nih.govresearchgate.net DMATS facilitates a Friedel-Crafts-type alkylation, where the C4 position of the indole nucleus of L-tryptophan performs a nucleophilic attack on the dimethylallyl cation derived from DMAPP. nih.gov This enzymatic step is highly specific and results in the formation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.govrsc.org The enzyme DMATS is a soluble protein, and its structure has been elucidated, providing insight into its catalytic mechanism which, unusually, does not require Mg2+ ions. nih.gov

Table 1: Key Enzymes in the Early Biosynthesis of Ergoline Precursors

| Enzyme | Gene | Substrate(s) | Product | Function |

|---|---|---|---|---|

| 4-dimethylallyltryptophan synthase (DMATS) | dmaW | L-tryptophan, DMAPP | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | Catalyzes the first committed step: C4-prenylation of L-tryptophan. nih.govrsc.orgmdpi.com |

| DMAT N-methyltransferase | easF | DMAT, S-adenosyl methionine (SAM) | N-Me-DMAT | N-methylation of the amino group of DMAT. mdpi.comresearchgate.net |

| FAD-linked oxidoreductase | easE | N-Me-DMAT | Prechanoclavine | Involved in the conversion of N-Me-DMAT towards chanoclavine-I. mdpi.comresearchgate.net |

Formation of the Ergoline Skeleton and Peptide Assembly

Following the initial prenylation, the pathway continues with the N-methylation of DMAT to yield N-methyldimethylallyltryptophan (N-Me-DMAT), a reaction catalyzed by a methyltransferase. researchgate.netmdpi.comresearchgate.net A sequence of subsequent oxidation and cyclization steps, catalyzed by enzymes such as an FAD-linked oxidoreductase and a catalase, converts N-Me-DMAT into chanoclavine-I. researchgate.netmdpi.com Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde, a critical branch-point intermediate common to the biosynthesis of most ergot alkaloids. rsc.orgrsc.org

From chanoclavine-I-aldehyde, the pathway diverges among different fungal species. rsc.orgmdpi.com In Claviceps purpurea, the fungus known for producing ergopeptines like alpha-ergocryptine, the pathway proceeds through the formation of agroclavine, which is subsequently oxidized through several steps involving intermediates like elymoclavine and paspalic acid to yield D-lysergic acid. nih.govmdpi.comasm.org

The final stage in the biosynthesis of alpha-ergocryptine is the assembly of the peptide side chain and its attachment to lysergic acid. This process is not carried out by ribosomes but by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS). rsc.orgoup.com In the case of ergopeptines, a complex of lysergyl peptide synthetases (LPS) is responsible. mdpi.comoup.com The LPS complex activates D-lysergic acid and then sequentially adds and links the specific amino acids that form the tripeptide side chain. oup.com For alpha-ergocryptine, this tripeptide consists of L-valine, L-leucine, and L-proline, which are assembled and cyclized into a unique cyclol-lactam structure attached via an amide bond to the carboxyl group of lysergic acid. wikipedia.orglookchem.com

Laboratory Synthesis Approaches for Alpha-Ergocryptine and its Analogs

Total Synthesis Methodologies of the Lysergic Acid Moiety

The total synthesis of lysergic acid has been a long-standing goal in organic chemistry since its structure was elucidated. nih.govmdpi.com The first successful total synthesis was reported by R.B. Woodward's group in 1956. mdpi.com Since then, numerous other approaches have been developed, often focusing on improving efficiency and stereocontrol. nih.gov

Modern synthetic strategies frequently employ powerful metal-catalyzed reactions to construct the tetracyclic ergoline core. nih.gov These include palladium-catalyzed indole synthesis to form the B ring, ring-closing metathesis (RCM) for the D ring, and intramolecular Heck reactions to forge the C ring. nih.govresearchgate.net A recent concise synthesis was achieved in just six steps from simple aromatic precursors, highlighting the use of dearomative retrosynthetic analysis. chemrxiv.orgnsf.gov

Table 2: Selected Methodologies for Lysergic Acid Total Synthesis

| Methodology | Key Reactions | Year First Reported | Reference |

|---|---|---|---|

| Woodward Synthesis | Construction of a dihydroindole intermediate, followed by ring annulation. | 1956 | mdpi.com |

| Hendrickson Strategy | Short synthesis path, Suzuki coupling for D ring introduction. | Not specified in results | nih.gov |

| Fukuyama/Jia Approach | D ring closure via double-bond metathesis, followed by intramolecular Heck reaction. | 2011 | researchgate.net |

| Oppolzer's Approach | Intramolecular [3+2] cycloaddition of a nitrile oxide. | Not specified in results | |

| Snieckus's Approach | Directed ortho-metalation and subsequent cyclization strategies. | Not specified in results |

Strategies for Peptide Part Synthesis and Coupling

The synthesis of the complex tripeptide portion of alpha-ergocryptine also presents considerable challenges. A well-established route for preparing this peptide dilactam moiety was developed by researchers at Sandoz. acs.orgresearchgate.net This involves the assembly of the constituent amino acids (L-valine, L-leucine, and L-proline) into the characteristic bicyclic cyclol-lactam structure.

Once both the lysergic acid and the peptide dilactam are synthesized, they are joined together. The coupling is achieved by forming an amide bond between the carboxylic acid group of lysergic acid and the secondary amine of the peptide moiety. acs.org This final coupling step yields the complete alpha-ergocryptine molecule.

Improvement of Stereochemical Control in Synthesis

A primary difficulty in the total synthesis of ergot alkaloids is controlling the stereochemistry at the multiple chiral centers, particularly at C-5, C-8, and C-10 of the ergoline ring. mdpi.comnih.gov The natural D-lysergic acid can readily epimerize at the C-8 position to form the biologically less active isolysergic acid, a problem that must be managed during synthesis and purification. researchgate.net

Significant research has been directed toward improving the stereochemical outcome of the synthetic routes. This includes the development of stereocontrolled reactions for ring construction, such as the highly regioselective Heck cyclization. nih.govresearchgate.net For the peptide portion, new resolution methods have been developed to improve the stereoefficiency of the Sandoz method, allowing for the separation of the desired enantiomer and the recycling of the undesired one. acs.orgresearchgate.net The synthesis of dihydrogenated analogs, which lack the C8-C9 double bond, can simplify stereochemical issues as they are not subject to the same keto-enol tautomerization at C-8. asm.org

Targeted Structural Modifications and Analog Development

The development of alpha-ergocryptine analogs through targeted structural modifications is a key area of research aimed at refining its chemical properties and exploring structure-activity relationships. These modifications primarily focus on the ergoline nucleus and the formation of specific salts to enhance utility in research settings.

Chemical Reactions for Modifying the Ergoline Nucleus

The tetracyclic ergoline ring system common to all ergot alkaloids is a primary target for chemical modification. researchpromo.com These alterations can lead to the development of derivatives with potentially novel properties. The structural complexity of the ergoline nucleus offers several positions where modifications can be introduced to create medically relevant derivatives. wikipedia.org

One significant modification is hydrogenation, which reduces the double bond in the D-ring of the ergoline structure. This reaction is a key step in creating dihydroergotoxine, a mixture that includes dihydro-alpha-ergocryptine. drugbank.com Another important reaction is halogenation, specifically bromination. The introduction of a bromine atom at the C-2 position of the indole ring of alpha-ergocryptine results in the formation of 2-bromo-α-ergocryptine. epfl.ch This modification has been shown to influence the compound's activity in certain biological assays. epfl.ch Research has indicated that such modifications at the lysergic acid moiety are permissible while retaining activity, opening avenues for further analog development. epfl.ch The synthesis of these complex molecules often involves multi-step processes, including key cyclization reactions like the Heck coupling and intramolecular amine cyclization to form the core ergoline rings. mdpi.com

| Modification Type | Reagent/Process | Resulting Analog | Reference |

| Hydrogenation | Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon) | Dihydro-alpha-ergocryptine | drugbank.com |

| Bromination | N-Bromosuccinimide (NBS) or similar brominating agent | 2-bromo-α-ergocryptine | epfl.ch |

Synthesis of Deuterated and Radiosynthesized Analogs for Research

For advanced research applications, particularly in metabolic studies and quantitative analysis, isotopically labeled analogs of alpha-ergocryptine are synthesized.

Deuterated Analogs: Deuterium-labeled analogs of ergot alkaloids are valuable as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). uky.edunih.gov The synthesis of a deuterated version, such as α-Ergocryptine-d3, typically involves deuterium labeling at specific, stable positions on the molecule using deuterated precursors. While specific synthesis pathways for deuterated alpha-ergocryptine are proprietary, the general principle follows established methods for isotopic labeling where a standard precursor in the synthesis is replaced with its deuterated counterpart. The use of such internal standards is crucial for accurately quantifying the parent compound in complex biological matrices. uky.edu

Radiosynthesized Analogs: Radiolabeling with positron-emitting isotopes like carbon-11 ([11C]) allows for non-invasive in vivo imaging studies using Positron Emission Tomography (PET). While specific reports on the radiosynthesis of [11C]-alpha-ergocryptine are not prevalent, the methods used for other complex molecules, including other D2 receptor ligands, provide a template for how it could be achieved. researchgate.net The synthesis would likely involve reacting a suitable precursor of alpha-ergocryptine with a small, radiolabeled molecule such as [11C]methyl iodide or [11C]CO2. researchgate.net Such radiosynthesized analogs are essential tools for studying receptor occupancy and pharmacokinetics in the living brain. researchgate.net

Formation of Mesylate Salt for Research Applications

Alpha-ergocryptine is often converted into its mesylate (methanesulfonate) salt to improve its physicochemical properties for research and pharmaceutical development. The mesylate form typically enhances the compound's stability and aqueous solubility. vulcanchem.com

The formation of alpha-ergocryptine mesylate is an acid-base reaction where the basic ergoline alkaloid reacts with methanesulfonic acid. google.com The general procedure involves dissolving alpha-ergocryptine in an appropriate inert organic solvent. A solution of methanesulfonic acid is then added, often dropwise and at controlled, cool temperatures (e.g., 0–5°C) to prevent degradation of the ergot alkaloid. google.com The resulting salt precipitates from the solution and can be isolated by filtration. google.com The choice of solvent is critical; systems like dichloromethane-butanone or methanol have been used. google.com A significant challenge in this process is managing impurities, as unreacted starting material (alpha-ergocryptine) and other related substances can be difficult to remove from the final salt product, sometimes requiring complex purification treatments beyond simple recrystallization. google.com

| Parameter | Description | Reference |

| Reactants | Alpha-ergocryptine (base), Methanesulfonic acid | google.com |

| Common Solvents | Dichloromethane, Butanone, Methanol | google.com |

| Reaction Conditions | Cooled temperatures (e.g., 0-10°C) with stirring | google.com |

| Product | This compound (crystalline precipitate) | google.com |

| Purpose | Enhance stability and solubility for research applications | vulcanchem.com |

Molecular and Cellular Pharmacology of Alpha-ergocryptine Mesylate

Receptor Interaction Profiles

Alpha-ergocryptine mesylate's cellular effects are dictated by its binding affinity and functional activity at a variety of G-protein coupled receptors.

This compound interacts significantly with dopamine receptors, which is central to its pharmacological activity. It is a potent agonist at the dopamine D2 receptor and functions as a partial agonist at both D1 and D3 receptor subtypes. vulcanchem.com The high affinity for the D2 receptor is a key characteristic, with its brominated derivative, bromocriptine, also showing high affinity in the nanomolar range. vulcanchem.com This strong D2 receptor agonism is responsible for effects such as the inhibition of prolactin secretion. vulcanchem.com

Dopamine D2 Receptor: Alpha-ergocryptine demonstrates potent agonist activity. While specific binding affinity data for the mesylate salt is limited, related compounds show high affinity, suggesting a similar profile. vulcanchem.com

Dopamine D1 & D3 Receptors: The compound acts as a partial agonist at these receptor subtypes. vulcanchem.com

Table 1: Dopaminergic Receptor Interaction Profile of Alpha-Ergocryptine

| Receptor Subtype | Affinity (Ki) | Efficacy/Action |

|---|---|---|

| Dopamine D1 | - | Partial Agonist vulcanchem.com |

| Dopamine D2 | - | Agonist vulcanchem.com |

| Dopamine D3 | - | Partial Agonist vulcanchem.com |

Data on specific Ki values for this compound is limited in publicly available literature; the profile is inferred from its derivatives and functional studies.

Like other ergot alkaloids, this compound modulates serotonergic pathways. Ergoline compounds generally show significant affinity for both 5-HT1 and 5-HT2 serotonin receptor families, often with complex and variable effects that can include both partial agonism and antagonism. nih.gov The specific interactions can be influenced by the receptor subtype and the physiological state. nih.gov For instance, the related compound dihydroergocristine, also an ergot alkaloid, acts as an antagonist at serotonin receptors. ncats.io The activation of 5-HT1A receptors has been linked to the ocular hypotensive effects of some ergots, suggesting a potential area of interaction for alpha-ergocryptine. redalyc.org However, detailed binding affinities and functional data for alpha-ergocryptine across the full spectrum of serotonin receptor subtypes are not extensively documented.

Table 2: General Serotonergic Receptor Interaction Profile for Ergot Alkaloids

| Receptor Family | General Action |

|---|---|

| 5-HT1 Receptors | Complex interactions (Partial Agonism/Antagonism) nih.gov |

| 5-HT2 Receptors | Complex interactions (Partial Agonism/Antagonism) nih.gov |

Table 3: Adrenergic Receptor Interaction Profile of Alpha-Ergocryptine

| Receptor Subtype | Affinity | Efficacy/Action |

|---|---|---|

| Alpha-1 Adrenergic | High nih.gov | Antagonist (likely) vulcanchem.com |

| Alpha-2 Adrenergic | High nih.gov | Antagonist (likely) vulcanchem.com |

The primary pharmacological activity of this compound appears to be concentrated on dopaminergic, serotonergic, and adrenergic receptor systems, based on available scientific literature. While some ergot derivatives or other multi-receptor antipsychotics may interact with histamine or muscarinic receptors drugbank.comdoctorlib.org, there is no significant evidence to suggest that alpha-ergocryptine itself has a primary action at these or other major neurotransmitter receptor systems.

Adrenergic Receptor Affinities and Actions (Alpha-1, Alpha-2)

Intracellular Signaling Pathways Modulated by this compound

The binding of this compound to its target receptors initiates a cascade of intracellular events, primarily through the modulation of G-protein coupled receptor (GPCR) signaling pathways.

GPCRs are cell surface receptors that, upon activation by a ligand like alpha-ergocryptine, undergo a conformational change. This change allows the receptor to interact with and activate an associated heterotrimeric G-protein complex (composed of Gα, Gβ, and Gγ subunits). wikipedia.org This activation event triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the Gα subunit to dissociate from the Gβγ dimer. wikipedia.org These dissociated components then interact with various downstream effector proteins to propagate the signal within the cell.

The specific downstream effects of this compound depend on which G-protein is coupled to the receptor it activates:

Dopamine D1 Receptor (Partial Agonist): As a D1-like receptor, it couples to Gαs/olf proteins. nih.govfrontiersin.org Activation of this pathway stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). frontiersin.orgwikipedia.org

Dopamine D2 and D3 Receptors (Agonist/Partial Agonist): As D2-like receptors, they couple to Gαi/o proteins. nih.govebi.ac.ukmdpi.com Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govwikipedia.org

Serotonin 5-HT1 Receptors: This family of receptors typically couples with Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP. nih.govplos.orgspringermedizin.de

Serotonin 5-HT2 Receptors: This family couples with Gαq/11 proteins. nih.govspringermedizin.debmbreports.org Activation stimulates phospholipase C (PLC), which increases intracellular levels of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a rise in intracellular calcium. springermedizin.de

Alpha-1 Adrenergic Receptors (Antagonist): These receptors couple to Gαq proteins. nih.govwikipedia.org Their activation leads to the stimulation of phospholipase C and a subsequent increase in intracellular calcium. nih.govwikipedia.org Alpha-ergocryptine's antagonism would block this cascade.

Alpha-2 Adrenergic Receptors (Antagonist): These receptors couple to Gαi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.govnih.govebi.ac.uk Antagonism by alpha-ergocryptine would prevent this inhibition.

Table 4: Summary of Receptor-G-Protein Coupling

| Receptor Family | G-Protein Coupled | Primary Effector Pathway |

|---|---|---|

| Dopamine D1-like | Gαs/olf | ↑ Adenylyl Cyclase, ↑ cAMP nih.govfrontiersin.org |

| Dopamine D2-like | Gαi/o | ↓ Adenylyl Cyclase, ↓ cAMP nih.govwikipedia.org |

| Serotonin 5-HT1 | Gαi/o | ↓ Adenylyl Cyclase, ↓ cAMP nih.govspringermedizin.de |

| Serotonin 5-HT2 | Gαq/11 | ↑ Phospholipase C, ↑ IP3/DAG/Ca2+ nih.govspringermedizin.de |

| Alpha-1 Adrenergic | Gαq | ↑ Phospholipase C, ↑ IP3/DAG/Ca2+ nih.govwikipedia.org |

| Alpha-2 Adrenergic | Gαi | ↓ Adenylyl Cyclase, ↓ cAMP nih.govebi.ac.uk |

Involvement of Second Messenger Systems

This compound, a derivative of an ergot alkaloid, primarily exerts its pharmacological effects through its interaction with G-protein coupled receptors (GPCRs). genome.jpsigmaaldrich.com As a potent agonist at dopamine D2 receptors, its mechanism of action is intrinsically linked to the modulation of intracellular second messenger systems. vulcanchem.comdrugbank.comnih.govechemi.com Activation of D2 receptors by this compound leads to the inhibition of adenylyl cyclase activity. sigmaaldrich.com This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound effectively decreases intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways. oup.com

Furthermore, the signaling cascade initiated by this compound can involve other second messenger systems. For instance, its interaction with certain receptor subtypes can lead to the activation of phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com IP3 can then trigger the release of calcium from intracellular stores, while DAG activates protein kinase C. drugbank.com The compound's interaction with serotonin receptors also involves G-protein coupling and the modulation of second messenger systems like the phosphatidylinositol-calcium pathway. drugbank.comdrugbank.com The specific second messenger pathway activated depends on the receptor subtype and the cellular context. drugbank.com

Table 1: this compound and Second Messenger Systems

| Receptor Target | Primary G-Protein Coupling | Effect on Second Messenger | Key Downstream Consequence |

| Dopamine D2 Receptor | Gi/o | Inhibition of Adenylyl Cyclase | Decrease in intracellular cAMP |

| Serotonin Receptors | Gq/11 | Activation of Phospholipase C | Increase in IP3 and DAG, leading to Ca2+ release |

Cellular Effects on Specific Protein Activation (e.g., NF-kB)

The cellular effects of this compound extend to the modulation of specific protein activation, with some reports suggesting a potential role in the activation of the nuclear factor-kappa B (NF-kB) pathway. drugbank.comnih.govechemi.compharmacompass.com NF-kB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Some studies on dihydro-alpha-ergocryptine, a related compound, have indicated that its potential neuroprotective effects may be associated with the activation of NF-kB. drugbank.comnih.govechemi.compharmacompass.com This suggests that by initiating specific signaling cascades, this compound could influence the translocation of NF-kB to the nucleus, thereby regulating the expression of target genes. However, the precise mechanisms and the full spectrum of proteins activated by this compound require further investigation.

Enzymatic and Hormonal Regulatory Mechanisms

Modulation of Prolactin Secretion in Cellular Systems

This compound is a potent inhibitor of prolactin secretion from the anterior pituitary gland. vulcanchem.comhres.caujms.net This effect is mediated through its direct action as a dopamine D2 receptor agonist on pituitary lactotrophs, the cells responsible for prolactin synthesis and release. hres.caresearchgate.net By stimulating these receptors, this compound mimics the natural inhibitory action of dopamine on prolactin secretion. hres.ca

In vitro studies using cultured rat anterior pituitary cells have demonstrated that treatment with 2-Br-alpha-ergocryptine (a closely related compound) leads to an accumulation of prolactin secretory granules within the cells. nih.gov This indicates a reduction in the release of the hormone. researchgate.netnih.gov While it potently inhibits prolactin release, it does not appear to affect the synthesis of the hormone in the same manner. researchgate.net The inhibitory effect on prolactin secretion has been consistently observed in various experimental models. nih.govcapes.gov.br

Table 2: Effect of Alpha-Ergocryptine on Prolactin Regulation in Cellular Models

| Experimental System | Compound | Observation | Reference |

| Cultured rat anterior pituitary cells | 2-Br-alpha-ergocryptine (1 µM) | Inhibition of prolactin secretion and accumulation of secretory granules. | nih.gov |

| Rat pituitary cell cultures | Bromocriptine | Inhibition of prolactin synthesis and secretion. | hres.ca |

| Human pituitary somatotropic tumors in culture | CV 205-502 and CQP 201-403 (related dopamine agonists) | Significant suppression of basal GH secretion and GHRH-stimulated secretion. | researchgate.net |

Effects on Luteinizing Hormone (LH) Secretion in Preclinical Models

Preclinical studies have indicated that alpha-ergocryptine and its derivatives can also modulate the secretion of luteinizing hormone (LH). Research in female rats has shown that administration of alpha-ergocryptine derivatives can lead to a reduction in LH levels. vulcanchem.com The mechanism underlying this effect is linked to the compound's dopaminergic activity, which can influence the hypothalamic-pituitary-gonadal axis. The regulation of LH secretion is complex, involving the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. genecards.org Dopaminergic pathways are known to play a role in modulating GnRH release, and therefore, the agonistic action of alpha-ergocryptine at dopamine receptors can indirectly affect LH secretion from the pituitary. researchgate.net

Preclinical Pharmacokinetics and Pharmacodynamics of Alpha-ergocryptine Mesylate

In Vitro Pharmacodynamic Characterization

Cellular Assays for Functional Potency and Ligand Efficacy

Alpha-ergocryptine, a naturally occurring ergot alkaloid, and its mesylate salt have been characterized in various cellular assays to determine their functional potency and efficacy as a ligand, primarily at dopamine receptors. vulcanchem.comwikipedia.org As an ergopeptine, its pharmacological activity is linked to its structural similarity to neurotransmitters like dopamine, serotonin, and noradrenaline. nih.gov

The compound is recognized as a dopamine D2 receptor agonist and a partial agonist at D1 and D3 receptors. nih.govdrugbank.com This dopaminergic activity is central to its mechanism of action. vulcanchem.com Studies have demonstrated that α-ergocryptine can induce an increase in baseline dopamine levels. nih.gov In assays using purified γ-secretase, α-ergocryptine and its analog, 2-bromo-α-ergocryptine, were found to inhibit the enzyme's activity. nih.gov Specifically, 2-bromo-α-ergocryptine, a semisynthetic derivative, proved to be the most effective among the tested analogs with a half-maximal inhibitory concentration (IC50) of approximately 50 μM. nih.govnih.gov

Furthermore, in a screening of natural products, 200 μM of α-ergocryptine was shown to inhibit the activity of γ-secretase. nih.gov While some ergot alkaloids like ergotamine and ergocristine have been shown to induce sister chromatid exchange (SCE) in hamster ovary cells at high concentrations, α-ergocryptine did not induce SCE at any of the tested concentrations in one study. nih.gov

A study investigating the differentiation of oligodendrocyte precursor cells (OPCs) identified dihydro-alpha-ergocryptine mesylate as a compound that can induce OPC differentiation into a myelinating oligodendrocyte fate. google.com

Interactive Data Table: In Vitro Activity of Alpha-Ergocryptine and Related Compounds

| Compound | Assay System | Target | Activity | Concentration | Citation |

| Alpha-ergocryptine | Purified γ-secretase | γ-secretase | Inhibition | 200 μM | nih.gov |

| 2-bromo-α-ergocryptine | Purified γ-secretase | γ-secretase | Inhibition (IC50) | ~50 μM | nih.gov |

| Alpha-ergocryptine | Hamster Ovary Cells | - | No Sister Chromatid Exchange | Not Specified | nih.gov |

| Dihydro-alpha-ergocryptine mesylate | Oligodendrocyte Precursor Cells | - | Induced Differentiation | Not Specified | google.com |

| Alpha-ergocryptine | - | Dopamine D2 Receptor | Agonist | Not Specified | nih.govdrugbank.com |

| Alpha-ergocryptine | - | Dopamine D1/D3 Receptors | Partial Agonist | Not Specified | nih.govdrugbank.com |

Tissue-Specific Responses in Isolated Organ Preparations

The pharmacodynamic effects of alpha-ergocryptine and its derivatives have been investigated in isolated organ preparations, revealing tissue-specific responses. A primary and well-documented effect is the inhibition of prolactin secretion. vulcanchem.com In studies with rats, 2-bromo-alpha-ergocryptine mesylate significantly reduced prolactin levels. vulcanchem.com

The compound's interaction with various receptors extends beyond dopaminergic pathways. It is known to be a high-affinity ligand for alpha-1 and alpha-2 adrenergic receptors in several tissues. nih.govdrugbank.com This interaction can lead to effects on peripheral vascular smooth muscle. vulcanchem.com The vasoconstrictive properties of ergot alkaloids are a recognized class effect. researchgate.net Additionally, modulation of serotonergic pathways has been observed. vulcanchem.com

In the context of its effects on the central nervous system, research on related compounds like mesulergine has shown a rapid appearance of active metabolites in the striatum of rats after oral administration. cambridge.org While specific data for alpha-ergocryptine mesylate in isolated brain tissue preparations is limited in the provided context, its ability to act as a dopamine ligand in the brain is established. nih.govdrugbank.com

Pharmacokinetic Profiles in Animal Models

Absorption and Distribution Characteristics in Preclinical Species

Pharmacokinetic studies in animal models, often using related ergot alkaloids like dihydro-alpha-ergocryptine, provide insights into the absorption and distribution of this compound. Following oral administration, related compounds are rapidly absorbed. vulcanchem.comnih.govdrugbank.com However, they exhibit low bioavailability due to significant first-pass metabolism in the liver, with less than 5% of the administered dose of dihydro-alpha-ergocryptine reaching systemic circulation. nih.govdrugbank.com Peak plasma concentrations are typically reached within 30 to 120 minutes. vulcanchem.comnih.govdrugbank.com

Once in circulation, these compounds are extensively bound to plasma proteins. vulcanchem.comdrugbank.com Dihydro-alpha-ergocryptine, for instance, is highly protein-bound and shows a high affinity for intact human platelets. nih.govdrugbank.com

Preclinical studies with dihydro-alpha-ergocryptine have reported specific volumes of distribution. After intravenous administration, the volume of distribution was 11.054 L, while after oral administration, it was significantly larger at 218.630 L, indicating extensive tissue distribution. drugbank.com The compound can be detected in urine samples for up to 72 hours after administration in animals. biosynth.com

Metabolic Pathways and Metabolite Identification (e.g., CYP3A4 involvement)

The metabolism of alpha-ergocryptine and its derivatives is extensive and primarily occurs in the liver. vulcanchem.comnih.gov The cytochrome P450 enzyme system, specifically the CYP3A4 isoform, plays a major role in the metabolic process. vulcanchem.comnih.govdrugbank.comtandfonline.com This has been demonstrated for dihydro-alpha-ergocryptine, where its metabolism is significantly influenced by CYP3A4. nih.govdrugbank.comtandfonline.com

In vitro studies using human hepatocytes and metabolically competent cell lines expressing single human cytochrome P450 isoforms confirmed that mono- and dihydroxy metabolites of dihydro-alpha-ergocryptine were only detected in the cell line expressing CYP3A4. tandfonline.com After a 24-hour incubation period, approximately 80% of the parent compound was metabolized into these hydroxylated forms. tandfonline.com Dihydro-alpha-ergocryptine is highly metabolized, with a reported rate of 2.4 ng/min/mg of protein in a microsomal system, leading to the formation of eight different metabolites. nih.govdrugbank.com

The metabolism of alpha-ergocryptine results in the formation of multiple metabolites, which may have varying degrees of activity. vulcanchem.com For example, the major metabolites of the related compound mesulergine exhibit potent dopaminergic properties. cambridge.org The metabolism of dihydroergocornine, another related ergot alkaloid, involves oxidation and cleavage of the proline in the peptide portion of the molecule. drugbank.com

Excretion Routes and Elimination Kinetics in Animal Studies

The primary route of elimination for alpha-ergocryptine and its metabolites is through the feces via biliary excretion. vulcanchem.comdrugbank.comnih.gov Urinary excretion of the parent compound and its metabolites is minimal. vulcanchem.comdrugbank.comdrugbank.com For the related compound dihydro-alpha-ergocryptine, elimination is mainly fecal with very low urinary excretion. drugbank.com Similarly, for the ergoloid mesylate mixture, urinary excretion of the unchanged drug is very small, and biliary excretion consists mainly of conjugated ergot metabolites. drugbank.com

In terms of elimination kinetics, a half-life of 12-16 hours has been reported for dihydro-alpha-ergocryptine in Parkinson's disease models. drugbank.com Preclinical studies have determined clearance rates for dihydro-alpha-ergocryptine after both intravenous and oral administration, with values of 1.129 L/h and 25.98 L/h, respectively. drugbank.com The significant difference in clearance rates highlights the extensive first-pass metabolism after oral administration.

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Dihydro-alpha-ergocryptine

| Parameter | Route of Administration | Value | Species/Model | Citation |

| Bioavailability | Oral | < 5% | Animal Models | nih.govdrugbank.com |

| Time to Peak Plasma Concentration (Tmax) | Oral | 30-120 minutes | Animal Models | vulcanchem.comnih.govdrugbank.com |

| Volume of Distribution (Vd) | Intravenous | 11.054 L | Preclinical Studies | drugbank.com |

| Volume of Distribution (Vd) | Oral | 218.630 L | Preclinical Studies | drugbank.com |

| Half-life (t1/2) | - | 12-16 hours | Parkinson's Disease Models | drugbank.com |

| Clearance (CL) | Intravenous | 1.129 L/h | Preclinical Studies | drugbank.com |

| Clearance (CL) | Oral | 25.98 L/h | Preclinical Studies | drugbank.com |

| Primary Route of Excretion | - | Fecal (Biliary) | Animal Models | vulcanchem.comdrugbank.comnih.gov |

In Vivo Pharmacological Effects in Animal Models

Alpha-ergocryptine, as an ergot alkaloid derivative, demonstrates a range of pharmacological effects in various animal models. Its activity is primarily rooted in its interaction with several neurotransmitter receptor systems, leading to observable responses in the neurological, endocrine, and cardiovascular systems. Preclinical investigations in vivo have been crucial in elucidating the compound's mechanism of action and its physiological consequences.

Neuropharmacological Responses in Rodent Models

The neuropharmacological profile of alpha-ergocryptine and its analogues is predominantly characterized by their interaction with the dopaminergic system. vulcanchem.com In rodent models, these compounds have been shown to act as potent agonists at dopamine D2 receptors and as partial agonists at D1 and D3 receptors. drugbank.com This dopaminergic activity is central to its observed effects in preclinical neurological studies.

Research using rodent models has demonstrated specific neuropharmacological responses. For instance, studies on ergot alkaloids, including alpha-ergocryptine, have utilized models such as induced circling behavior in mice with unilateral lesions of the nigrostriatal pathway to confirm dopaminergic agonist activity. researchgate.net Further research in cats and rats involving microiontophoresis of 2-bromo-alpha-ergocryptine, a closely related derivative, revealed significant inhibitory effects on the spontaneous activity of cortical neurons. nih.gov This suggests a modulatory role on neuronal excitability. nih.gov It has also been noted that ergocryptine can stimulate an increase in baseline dopamine levels in the brain. nih.gov The dopaminergic properties of alpha-ergocryptine are also thought to explain certain behavioral effects, such as a U-shaped dose-response relationship observed in food intake in rats. nih.gov

| Receptor Type | Action | Observed Effect in Rodent Models | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | Agonist | Induction of circling behavior; inhibition of neuronal activity. | drugbank.comresearchgate.netnih.gov |

| Dopamine D1 Receptor | Partial Agonist | Contributes to overall dopaminergic profile. | drugbank.com |

| Dopamine D3 Receptor | Partial Agonist | Contributes to overall dopaminergic profile. | drugbank.com |

Endocrine System Modulation (e.g., reproductive hormone regulation)

This compound and its derivatives exert significant modulatory effects on the endocrine system, primarily through the dopaminergic pathways that regulate pituitary hormone secretion. vulcanchem.com The most prominent of these effects is the inhibition of prolactin release.

In vivo studies in rats have shown that 2-bromo-alpha-ergocryptine can markedly decrease serum prolactin levels. vulcanchem.com This action is a direct consequence of D2 receptor agonism in the anterior pituitary gland. nih.gov The inhibitory effect on prolactin extends to other species as well; studies in sheep have demonstrated that alpha-ergocryptine derivatives can inhibit TRH-induced prolactin release and suppress the prolactin response to milking in lactating ewes. vulcanchem.com

Beyond prolactin, alpha-ergocryptine affects other reproductive hormones. In female rats, administration of its derivatives has been linked to a reduction in luteinizing hormone (LH) levels and decreased ovarian concentrations of progesterone and androstenedione. vulcanchem.com These hormonal changes can lead to physiological consequences, such as atrophy of the ovaries and uterus and alterations to the oestrus cycle, as observed in subacute toxicity studies in rats. nih.gov Furthermore, administration of 2-bromo-alpha-ergocryptine mesylate to immature female rats was found to delay the onset of puberty. vulcanchem.com

| Hormone | Effect | Animal Model | Reference |

|---|---|---|---|

| Prolactin | Inhibition/Reduction | Rats, Sheep | vulcanchem.comnih.gov |

| Luteinizing Hormone (LH) | Reduction | Rats | vulcanchem.com |

| Progesterone | Decreased Ovarian Concentration | Rats | vulcanchem.com |

| Androstenedione | Decreased Ovarian Concentration | Rats | vulcanchem.com |

Cardiovascular System Responses in Preclinical Investigations

The cardiovascular effects of this compound in preclinical models are complex, stemming from its interactions with multiple receptor types, including dopaminergic and adrenergic receptors. vulcanchem.comdrugbank.com Its profile suggests potential for influencing blood pressure and vascular tone.

Preclinical evidence points towards an antagonistic activity at alpha-adrenergic receptors and effects on peripheral vascular smooth muscle, which are key components in cardiovascular regulation. vulcanchem.com Studies in rats fed with alpha-ergocryptine showed dose-related increases in relative heart weights. nih.gov Necrosis of the tail was also observed in the high-dose group, a finding that suggests significant effects on peripheral vasculature. nih.gov While direct studies on alpha-ergocryptine are limited, research on structurally related ergot alkaloids provides further insight. For example, dihydro-alpha-ergocryptine has been investigated for treating low blood pressure and peripheral vascular disorders, indicating a direct influence on the cardiovascular system. drugbank.com Overdosing with another related compound, dihydroergocornine, was reported to cause a fall in blood pressure and a decrease in heart rate in animals. drugbank.com The activation of D2 dopamine receptors, a primary action of alpha-ergocryptine, is also known to mediate cardiovascular symptoms in animal models of fescue toxicosis. oup.com

| Cardiovascular Parameter | Observed Effect in Animal Models | Potential Mechanism | Reference |

|---|---|---|---|

| Peripheral Vasculature | Effects on vascular smooth muscle; tail necrosis at high doses. | Alpha-adrenergic receptor antagonism. | vulcanchem.comnih.gov |

| Heart Weight | Increased relative heart weight. | Undetermined in cited studies. | nih.gov |

| Blood Pressure | Potential to cause hypotension (inferred from related compounds). | Central and peripheral effects. | drugbank.comdrugbank.com |

| Heart Rate | Potential to cause bradycardia (inferred from related compounds). | Central and peripheral effects. | drugbank.com |

Structure-activity Relationship Sar Studies of Alpha-ergocryptine Mesylate and Its Analogs

Elucidation of Key Pharmacophores for Receptor Binding and Selectivity

A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule to exert its biological activity. drugdesign.org For ergoline alkaloids like alpha-ergocryptine, SAR studies have identified several key pharmacophoric elements responsible for their interaction with G protein-coupled receptors (GPCRs).

The fundamental pharmacophore for many ergoline derivatives' interaction with aminergic receptors consists of the rigid tetracyclic ergoline core, which mimics the structure of endogenous neurotransmitters like serotonin and dopamine. researchgate.netescholarship.org A critical feature is the basic nitrogen atom (N6) of the ergoline system. This nitrogen is typically protonated at physiological pH and forms a conserved salt bridge with a highly conserved aspartate residue in transmembrane helix 3 (TMH3) of the receptor, an interaction that anchors the ligand in the binding pocket. escholarship.orgfrontiersin.org

Beyond this primary anchor point, interactions within the binding pocket determine affinity and selectivity. Docking studies on related ergoline compounds have revealed that the ergoline ring system occupies a pocket formed by transmembrane helices, engaging in specific interactions. nih.govacs.org For instance, interactions with aromatic residues like phenylalanine in TMH6 (Phe6.51 and Phe6.52) and tryptophan (Trp6.48) are crucial for high-affinity binding at certain serotonin receptors. escholarship.orgnih.govacs.org

Selectivity among different receptor subtypes is often governed by interactions in a secondary, more distal pocket. nih.gov The nature and bulk of the substituent at the C8 position of the ergoline ring system, which in alpha-ergocryptine is a complex tripeptide moiety, plays a significant role in defining these secondary interactions. researchgate.net This peptide sidechain can extend into a secondary cavity, interacting with different amino acid residues, thereby conferring selectivity for certain receptor subtypes over others. nih.govacs.org For example, derivatives with simple amide side chains often show higher affinity for serotonin receptors, whereas those with larger peptide moieties tend to have a high affinity for α-adrenergic receptors. researchgate.net

Influence of Stereochemistry on Biological Activity

Stereochemistry, the 3D arrangement of atoms, is a critical determinant of the biological activity of chiral drugs like alpha-ergocryptine. numberanalytics.commhmedical.com The specific spatial orientation of functional groups dictates how the molecule fits into its biological target, influencing both binding affinity and the efficacy of the response it elicits. numberanalytics.compharmabiz.com The complex structure of alpha-ergocryptine contains multiple chiral centers, making its stereochemical configuration fundamental to its pharmacological profile. ncats.io

Ergocryptine naturally exists as two primary isomers: α-ergocryptine and β-ergocryptine. wikipedia.org The structural difference between these two isomers does not lie within the ergoline ring itself but in the composition of the tripeptide side chain attached at the C8 position. In α-ergocryptine, the tripeptide is formed from the amino acid leucine, whereas in β-ergocryptine, it is formed from isoleucine, which is a structural isomer of leucine. wikipedia.org This seemingly minor change in the side chain can lead to different ratios of the isomers being produced by various ergot fungi. wikipedia.org

Furthermore, ergopeptines like ergocryptine can undergo epimerization at the C8 position of the ergoline ring. This process results in the formation of C8-(R) isomers, known as ergopeptines (e.g., ergocryptine), and C8-(S) isomers, known as ergopeptinines (e.g., ergocryptinine). mdpi.com The R-epimers are generally considered to be the biologically active forms, possessing a high affinity for dopamine, serotonin, and alpha-adrenergic receptors. researchgate.netresearchgate.net The S-epimers are traditionally viewed as less active or biologically inactive, although some recent studies suggest they may possess some biological activity. researchgate.netresearchgate.net The interconversion between these epimers can be influenced by factors such as pH and the solvent used, which is a critical consideration in experimental studies. researchgate.netnih.gov

| Isomer | Key Structural Difference | Amino Acid in Tripeptide Moiety |

|---|---|---|

| α-Ergocryptine | Contains a leucine-derived isobutyl group | Leucine |

| β-Ergocryptine | Contains an isoleucine-derived sec-butyl group | Isoleucine |

The chirality of the ergoline core is paramount for its biological function. The specific stereoconfiguration at multiple centers within the tetracyclic ring system is essential for correct orientation within the receptor's binding site. ncats.io The C8 position is particularly critical. As noted, the R-configuration at C8 is typically associated with high receptor affinity and agonist activity. researchgate.netresearchgate.net The S-configuration generally results in a significant loss of affinity and efficacy. researchgate.net

This stereoselectivity arises because the binding pockets of receptors are themselves chiral, composed of L-amino acids. mdpi.com A drug's enantiomer may not be able to establish the same crucial binding interactions as its counterpart, leading to lower affinity or an inability to induce the conformational change in the receptor required for activation. pharmabiz.com For ergoline derivatives, the precise spatial positioning of the peptide side chain and the orientation of the ergoline ring system, dictated by its inherent chirality, are essential for effective receptor engagement. mdpi.comnih.gov

Alpha vs. Beta Isomer Differentiation and Activity

Design Principles for Novel Ergoline Derivatives with Modulated Activity

The ergoline scaffold has been a "veritable treasure house" for medicinal chemists, providing a rigid template that can be systematically modified to develop new therapeutic agents with tailored pharmacological profiles. The design of novel ergoline derivatives is guided by SAR principles gleaned from decades of research, aiming to modulate activity toward specific receptor subtypes.

Modifications at various positions on the ergoline skeleton have been shown to dramatically alter receptor binding profiles. The rigid nature of the scaffold allows for substituent-driven modulation of receptor specificity.

Position 2: Substitution at the 2-position of the indole ring can significantly impact activity. For example, the introduction of a bromine atom at this position to create bromocriptine from alpha-ergocryptine markedly increases its agonist activity at dopamine D2 receptors. researchgate.net

Position 8: The substituent at the C8 position is a primary determinant of the pharmacological profile. As discussed, replacing the complex peptide moiety with simpler amide groups can shift selectivity. For instance, derivatives of lysergic acid with small amino-alcohol side chains exhibit high affinity for serotonin receptors. researchgate.net Synthetic modifications, such as adding an oxymethyl group at the 8β-position, have been shown to enhance binding affinity compared to natural ergolines.

N6-Nitrogen: Altering the substituent on the N6-nitrogen can modulate dopaminergic activity. A series of derivatives with different N-substituents, ranging from a methyl group to larger aromatic groups, showed varied D2 agonist activity. researchgate.net

A key goal in modern drug design is to enhance interactions with a desired therapeutic target while reducing off-target interactions that can cause side effects. researchgate.net For ergoline derivatives, several strategies are employed to achieve this.

One effective strategy is the introduction of bulky substituents at specific positions to sterically hinder binding to certain receptor subtypes. wikipedia.org This approach can improve selectivity by preventing the ergoline derivative from fitting into the binding pockets of undesired receptors while preserving its affinity for the target receptor. This principle has been used to develop more selective 5-HT1A and 5-HT2A ergoline ligands. wikipedia.org

Another strategy involves modifying the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can alter the way the molecule interacts with receptor residues. The bromination of ergocryptine is an example where an electron-withdrawing group enhances dopaminergic activity. researchgate.net

Finally, rational drug design can leverage detailed structural knowledge of the target receptors. By comparing the amino acid sequences and structures of different receptor subtypes, medicinal chemists can design modifications to the ergoline scaffold that exploit subtle differences in the binding pockets, thereby engineering derivatives with highly specific receptor interaction profiles. nih.govresearchgate.net

| Modification | Position | Resulting Change in Activity/Selectivity | Example Compound |

|---|---|---|---|

| Bromination | 2 | Strongly increases dopamine D2 agonist activity | Bromocriptine |

| Introduction of bulky substituents | Various | Enhances selectivity by sterically blocking interaction with non-target receptors | Selective 5-HT1A/5-HT2A ergolines |

| Replacement of peptide with simple amide | 8 | Shifts affinity toward serotonin receptors | Lysergic acid amides |

| Hydrogenation of C9-C10 double bond | 9, 10 | Generally increases dopaminergic activity | Dihydroergocryptine |

Advanced Analytical and Bioanalytical Methodologies for Alpha-ergocryptine Mesylate Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and quantification of alpha-ergocryptine mesylate from related compounds and impurities. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

HPLC and UHPLC are powerful methods for the purity assessment and quantification of this compound in bulk drug substances and pharmaceutical formulations. researchgate.netfrontiersin.org These techniques utilize a stationary phase, often a C18 column, and a mobile phase to separate components of a mixture. researchgate.net

A typical HPLC method for the related compound, bromocriptine mesylate (2-bromo-alpha-ergocryptine mesylate), which can also be applied to this compound, involves a reversed-phase C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as sodium acetate, with the pH adjusted to ensure good peak shape and resolution. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, for instance, 300 nm. researchgate.net

UHPLC, by using smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.govmdpi.com A UHPLC-MS/MS method was developed for the quantification of six ergot alkaloids, including alpha-ergocryptine, in cereal-based baby food. nih.govmdpi.com This method demonstrated high sensitivity, with the ability to detect individual ergot alkaloids at levels as low as 0.5 ng/g. nih.govmdpi.com

The validation of these methods is performed according to international guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For instance, a validated HPLC method for bromocriptine mesylate showed linearity in the concentration range of 45.0 to 105.0 μg/mL with a high correlation coefficient (r = 0.9990). researchgate.net

Table 1: Exemplary HPLC Method Parameters for Analysis of a Related Ergot Alkaloid

| Parameter | Condition |

|---|---|

| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d.) |

| Mobile Phase | Methanol and 20 mM sodium acetate, pH 5 (70:30, v/v) |

| Flow Rate | 1.5 mL min-1 |

| Detection | Photodiode Array (PDA) at 300 nm |

| Linearity Range | 45.0 to 105.0 μg/mL |

| Mean Recovery | 99.61% |

Data derived from a study on bromocriptine mesylate, a closely related compound. researchgate.net

Gas Chromatography (GC) Applications

While less common than HPLC for the analysis of ergot alkaloids due to their high molecular weight and potential for thermal degradation, gas chromatography (GC) coupled with mass spectrometry (GC-MS) has been explored. dntb.gov.uaresearchgate.net For the analysis of some ergot alkaloids, derivatization may be necessary to increase volatility and thermal stability. nih.gov However, for routine purity and quantification of this compound, HPLC and LC-MS are generally preferred due to their direct applicability without the need for derivatization.

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound. It is most powerfully applied in conjunction with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the selective and sensitive quantification of this compound and other ergot alkaloids in complex matrices such as food, feed, and biological tissues. nih.govmdpi.comtlr-international.com This technique involves the separation of the analyte by LC, followed by its ionization, typically using electrospray ionization (ESI), and subsequent mass analysis. nih.govmdpi.com

In an LC-MS/MS experiment, a precursor ion (the protonated molecule [M+H]+ for alpha-ergocryptine) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for quantification even at very low concentrations. nih.gov For ergocryptine, specific transitions such as [M+H]+ → m/z 268 can be used as a qualifier ion for confirmation. nih.gov

Validated LC-MS/MS methods are crucial for regulatory monitoring and research. For example, a method for ergot alkaloids in cereal-based baby food was validated for specificity, linearity, accuracy, and precision, achieving a limit of detection low enough to meet proposed regulatory limits. nih.govmdpi.com Another LC-MS method for seven ergot alkaloids, including ergocryptine, in vascular tissue demonstrated a linear range of 0.1 to 40 pmol on the column. acs.orgresearchgate.net

Table 2: Key Parameters of a Validated UHPLC-MS/MS Method for Ergot Alkaloids

| Parameter | Value/Condition |

|---|---|

| Analytes | Ergocornine, ergocristine, ergometrine, ergosine, ergotamine, α-ergocryptine, and their epimers |

| Detection Limit | As low as 0.5 ng/g per individual alkaloid |

| Extraction | Modified QuEChERS approach |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Precursor Ion | [M+H]+ |

This method is suitable for high-throughput screening of food samples. nih.govmdpi.com

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRAMS), particularly when coupled with LC, is a powerful tool for the characterization of this compound metabolites. technologynetworks.comthermofisher.com HRAMS instruments, such as Orbitrap-based mass spectrometers, provide highly accurate mass measurements, which facilitate the determination of the elemental composition of unknown metabolites. thermofisher.comvetinst.no

This capability is essential for identifying the biotransformation products of this compound in in-vitro and in-vivo studies. By comparing the high-resolution mass spectra of the parent drug and its metabolites, researchers can identify modifications such as hydroxylation, demethylation, and other metabolic reactions. grassland.org.nz The high resolving power of these instruments helps to distinguish between metabolites with very similar masses, providing confidence in their identification. technologynetworks.com HRAMS can be used for both targeted and non-targeted metabolomics studies, allowing for the discovery of novel metabolic pathways. thermofisher.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of this compound and for confirming its identity. While chromatography and mass spectrometry are excellent for separation and quantification, spectroscopy provides detailed information about the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of ergot alkaloids. frontiersin.org Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure and stereochemistry. These data can be useful for identifying the α and β forms of ergocryptine. frontiersin.org

Other spectroscopic methods, such as ultraviolet (UV) and fluorescence spectroscopy, are also employed. frontiersin.org UV spectroscopy can be used for detection in HPLC, with a characteristic maximum absorbance for ergot alkaloids around 310 nm. researchgate.netnih.gov Many ergot alkaloids are also naturally fluorescent, which can be exploited for highly sensitive detection using a fluorescence detector. nih.govrsc.orgrsc.org For instance, the native fluorescence of bromocriptine, a related compound, can be significantly enhanced in a micellar system, allowing for very sensitive quantification. rsc.orgrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| alpha-Ergocryptine |

| Acetonitrile |

| Methanol |

| Sodium acetate |

| Bromocriptine mesylate |

| Ergocornine |

| Ergocristine |

| Ergometrine |

| Ergosine |

| Ergotamine |

| Dihydroergocristine |

| Dihydroergocornine |

| Dihydro-alpha-ergocryptine |

| Dihydro-beta-ergocryptine |

| Lysergic acid |

| Ergonovine |

| Ergovaline |

| Methysergide |

| Nitrogen |

| Hydrogen bromide |

| Dimethylsulfoxide |

| Phosphoric acid |

| Glacial acetic acid |

| Acetone |

| Sodium dodecyl sulphate |

| Citric acid |

| Sodium hydroxide |

| Hydrochloric acid |

| Formic acid |

| Ammonium carbonate |

| Ammonium hydroxide |

| Triethylamine |

| Magnesium sulfate |

| Sodium chloride |

| Argon |

| Carbon disulphide |

| Copper (I) ions |

| p-dimethylaminobenzaldehyde |

| Ninhydrin |

| Methyl orange |

| Oxcarbazepine |

| b-Estradiol |

| Ergotamine tartrate |

| Ergocornine hydrogenmalienate |

| Ergonovine maleate |

| Lysergol |

| Ergostine |

| Ergoptine |

| Chanoclavine |

| Agroclavine |

| Penniclavine |

| Elymoclavine |

| 6,7-secoagroclavine |

| Ergovalinine |

| Ergonine |

| Lysergic acid amide |

| Festuclavine |

| Cycloclavine |

| N-methyl-dimethylallyltryptophan |

| Paspalic acid |

| Iso-lysergic acid |

| N-demethyl-LSD |

| N,N-methylpropylamide |

| Lysergic acid methylpropylamide |

| Trifluoroacetyl |

| N-bromosaccharine |

| Pyrrolidine-hydrotribromide |

| Butanone |

| Methanesulfonic acid |

Bioanalytical Methods for Preclinical Sample Analysis

The accurate analysis of this compound and its related compounds in preclinical studies is fundamental to understanding its pharmacokinetics and metabolic fate. The complexity of biological matrices, such as plasma, tissues, and urine, necessitates sophisticated bioanalytical strategies to ensure selectivity, sensitivity, and reliability. nih.gov These methods typically involve meticulous sample preparation followed by advanced chromatographic and detection techniques. nih.gov The inherent chemical properties of ergot alkaloids, including their potential for epimerization, present unique analytical challenges that must be addressed for precise quantification. researchgate.netnih.gov

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is a critical first step to remove interfering substances from biological matrices and concentrate the analyte of interest, thereby enhancing the sensitivity and robustness of the analytical method. mdpi.com Several techniques have been developed and optimized for the extraction of ergot alkaloids, including alpha-ergocryptine, from preclinical samples.

Solid-Phase Extraction (SPE) is a widely used technique. For ergot alkaloids, which are basic compounds, a strong cation-exchange SPE disk can be employed. nih.gov The alkaloids, which are positively charged in an acidic solution, bind to the negatively charged sorbent. nih.gov Matrix interferences can be washed away with an appropriate solvent, after which the target analytes are eluted by adjusting the pH to slightly basic conditions. nih.gov In one method for determining bromocriptine in plasma, alpha-ergocryptine was used as an internal standard, and the sample was loaded onto a conditioned SPE cartridge in 5% formic acid. nih.gov After rinsing, the analyte was eluted with methanol containing ammonium hydroxide. nih.gov

Protein precipitation is another common approach, particularly for plasma or serum samples. This method involves adding a solvent, such as acetonitrile, to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for mycotoxins, including ergot alkaloids. nih.gov A modified QuEChERS procedure may involve extraction with an acetonitrile/water mixture, followed by the addition of salts like magnesium sulfate and sodium chloride to induce phase separation and clean up the extract. nih.gov Recoveries for ergocryptine using a QuEChERS-based method have been reported in the range of 60% to 70%. nih.gov

The choice of extraction solvent is crucial. Mixtures of acetonitrile and water are common, sometimes acidified to improve the stability and solubility of the alkaloids. mdpi.com However, a two-step extraction process can sometimes result in the formation of multiple layers, complicating the procedure. mdpi.com Therefore, a one-step extraction with an optimized solvent composition followed by filtration is often preferred for its simplicity and efficiency. mdpi.com

Table 1: Summary of Sample Preparation Techniques for Ergot Alkaloids

| Technique | Principle | Typical Application | Key Parameters | Reported Recovery (Ergocryptine) | Source |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase. Cation-exchange is used for basic ergot alkaloids. | Plasma, Wheat Extract | Acidic loading (e.g., pH 2.2-3.0), basic elution (e.g., pH 9). | 79.1% to 95.9% | nih.govnih.gov |

| QuEChERS | Liquid-liquid partitioning followed by dispersive SPE for cleanup. | Cereal, Tall Fescue | Extraction with acetonitrile/ammonium carbonate, addition of MgSO₄ and NaCl. | 60% to 70% | nih.gov |

| Protein Precipitation | Use of a solvent (e.g., acetonitrile) to precipitate proteins from plasma/serum. | Plasma | Acetonitrile:water mixtures (e.g., 80:20 v/v) are used to minimize matrix effects. | Not specified | |

| Solvent Extraction | Direct extraction of analyte from a homogenized sample using an optimized solvent. | Fish Feed, Fish Tissue | Acidified acetonitrile/water mixtures. | Not specified | mdpi.com |

Quantification of this compound and its Metabolites in Animal Tissues and Fluids

Following extraction, highly sensitive and selective analytical techniques are required to quantify alpha-ergocryptine and its metabolites at the low concentrations typically found in biological samples. oup.com The predominant methods for this purpose are based on liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantification of ergot alkaloids. nih.govoup.com UPLC-MS/MS methods offer high sensitivity and short chromatographic run times, often around 10 minutes or less. nih.govoup.com These methods can achieve limits of detection (LOD) in the sub-picomole range, with some research indicating possible LODs of ≤0.005 pmol on-column for alpha-ergocryptine in animal tissues and fluids. oup.comoup.com Another HPLC-MS method reported an LOD of 0.05 pmol and a limit of quantification (LOQ) of 0.1 pmol on-column. oup.comoup.com For the analysis of wheat, a method using HPLC with fluorescence detection (FLD) achieved an estimated LOQ of less than 20 ng/g for alpha-ergocryptine. nih.gov

The analysis of metabolites is crucial for a complete understanding of the compound's disposition. grassland.org.nz Studies using rat and human hepatocyte cultures, as well as microsomes from rats, monkeys, and humans, have been conducted to investigate the metabolism of related compounds like dihydro-alpha-ergocryptine. grassland.org.nz LC-MS/MS is a powerful tool for identifying and quantifying metabolites, as it can detect the product ions generated from the parent compound during biotransformation. oup.comoup.comgrassland.org.nz For instance, in studies of ergotamine metabolism in mouse liver microsomes, LC-MS/MS was used to resolve and identify multiple monohydroxylated and dihydroxylated metabolites. grassland.org.nz Similar methodologies are applicable to the study of alpha-ergocryptine metabolites in preclinical models.